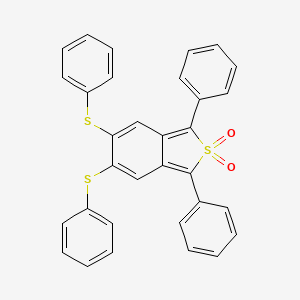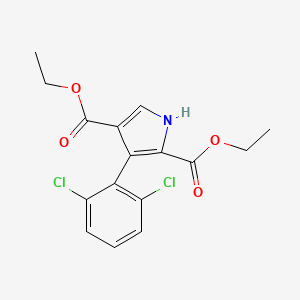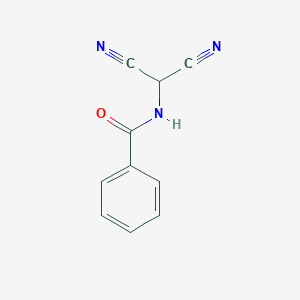
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione is a complex organic compound with a unique structure that includes multiple phenyl and sulfanyl groups
Méthodes De Préparation
The synthesis of 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene core.
Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Addition of Sulfanyl Groups: The phenylsulfanyl groups are added using thiolation reactions, often involving thiol reagents under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism by which 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and sulfanyl groups can form specific interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione include other benzothiophene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
- 1,3-Diphenyl-5,6-bis(methylsulfanyl)-2H-2-benzothiophene-2,2-dione
- 1,3-Diphenyl-5,6-bis(ethylsulfanyl)-2H-2-benzothiophene-2,2-dione
- 1,3-Diphenyl-5,6-bis(butylsulfanyl)-2H-2-benzothiophene-2,2-dione
Propriétés
Numéro CAS |
643768-13-2 |
|---|---|
Formule moléculaire |
C32H22O2S3 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
1,3-diphenyl-5,6-bis(phenylsulfanyl)-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C32H22O2S3/c33-37(34)31(23-13-5-1-6-14-23)27-21-29(35-25-17-9-3-10-18-25)30(36-26-19-11-4-12-20-26)22-28(27)32(37)24-15-7-2-8-16-24/h1-22H |
Clé InChI |
NCVPOAULWXJSJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(S2(=O)=O)C4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)

![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)

![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
